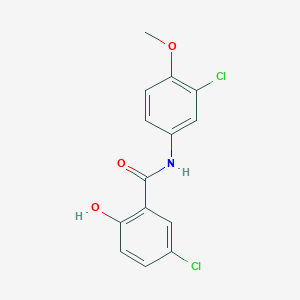![molecular formula C25H20N8 B12592585 2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-44-5](/img/structure/B12592585.png)
2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[6-(pirimidin-2-il)-1H-bencimidazol]-2,2’-(propan-1,3-diilo) es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de benzimidazol, que es una estructura bicíclica fusionada que consiste en anillos de benceno e imidazol, unidos a través de un puente propan-1,3-diilo a grupos pirimidin-2-ilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis[6-(pirimidin-2-il)-1H-bencimidazol]-2,2’-(propan-1,3-diilo) normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de o-fenilendiamina con pirimidina-2-carboxaldehído en presencia de un catalizador ácido adecuado para formar el núcleo de benzimidazol. Este intermedio se hace reaccionar entonces con 1,3-dibromopropano en condiciones básicas para introducir el enlace propan-1,3-diilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. El proceso de purificación suele implicar técnicas de recristalización o cromatográficas para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
Bis[6-(pirimidin-2-il)-1H-bencimidazol]-2,2’-(propan-1,3-diilo) puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El núcleo de benzimidazol puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden realizarse utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en los anillos de pirimidina, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, normalmente en disolventes anhidros.
Sustitución: Haluros de alquilo, cloruros de acilo, a menudo en presencia de una base como la trietilamina.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-bencimidazol, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos de pirimidina.
Aplicaciones Científicas De Investigación
Bis[6-(pirimidin-2-il)-1H-bencimidazol]-2,2’-(propan-1,3-diilo) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como ligando en la química de la coordinación para formar complejos metálicos con posibles propiedades catalíticas.
Biología: Investigado por su potencial como agente antimicrobiano debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo actividades anticancerígenas y antivirales.
Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de Bis[6-(pirimidin-2-il)-1H-bencimidazol]-2,2’-(propan-1,3-diilo) implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede unirse al ADN o a las proteínas, alterando su función normal. Se sabe que el núcleo de benzimidazol del compuesto se intercala en el ADN, inhibiendo los procesos de replicación y transcripción. Además, su capacidad para quelar iones metálicos puede mejorar su actividad biológica al estabilizar intermediarios reactivos.
Comparación Con Compuestos Similares
Compuestos similares
2,2’-Bipiridina: Otro ligando utilizado en química de la coordinación, pero con una estructura más simple que carece del núcleo de benzimidazol.
1,10-Fenantrolina: Similar en sus aplicaciones de química de la coordinación, pero difiere en su estructura de anillo fusionado.
Bencimidazol: La estructura central del compuesto, utilizada en diversos productos farmacéuticos y agroquímicos.
Singularidad
Bis[6-(pirimidin-2-il)-1H-bencimidazol]-2,2’-(propan-1,3-diilo) es único debido a su combinación de unidades de benzimidazol y pirimidina unidas por un puente flexible de propan-1,3-diilo. Esta estructura proporciona una plataforma versátil para una posterior funcionalización y mejora su capacidad para interactuar con una amplia gama de objetivos moleculares.
Propiedades
Número CAS |
648415-44-5 |
|---|---|
Fórmula molecular |
C25H20N8 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
6-pyrimidin-2-yl-2-[3-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole |
InChI |
InChI=1S/C25H20N8/c1(4-22-30-18-8-6-16(14-20(18)32-22)24-26-10-2-11-27-24)5-23-31-19-9-7-17(15-21(19)33-23)25-28-12-3-13-29-25/h2-3,6-15H,1,4-5H2,(H,30,32)(H,31,33) |
Clave InChI |
ACIHUZMDSQHRHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



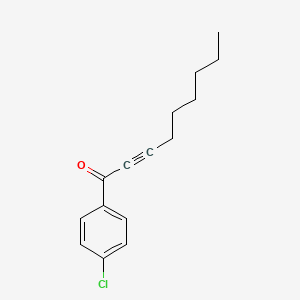
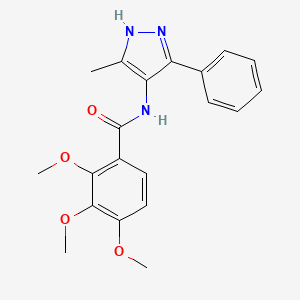
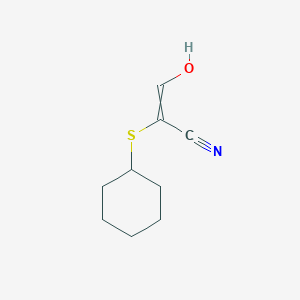
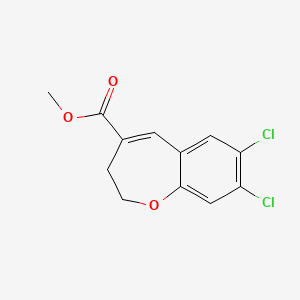
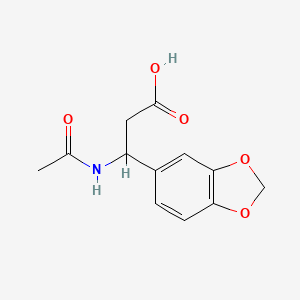
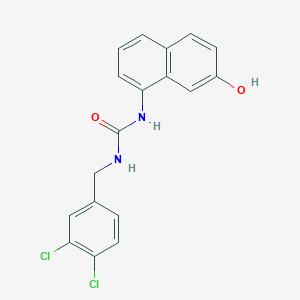
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
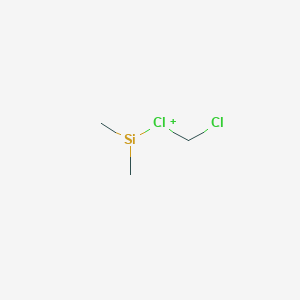
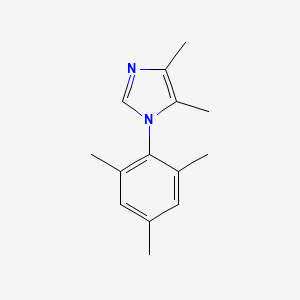
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
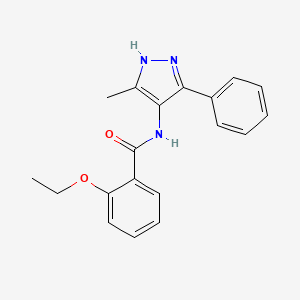
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
